N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide
Overview
Description
N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C16H15N5O and its molecular weight is 293.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.12766012 g/mol and the complexity rating of the compound is 364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Future Directions
The future directions for the study of “N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide” could involve further exploration of its potential as an antitubercular agent, especially in cases of drug-resistant tuberculosis . Additionally, the development of more selective and potent anticancer molecules based on this compound could be a promising area of research .
Mechanism of Action
Target of Action
N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide is a complex compound with multiple potential targets. One of the primary targets of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin . Additionally, tetrazole derivatives have been found to inhibit the binding of AT1 receptors to angiotensin II in various organs such as the brain, heart, kidney, adrenal glands, and vascular smooth muscle cells .
Mode of Action
The compound interacts with its targets by inhibiting their activity. For instance, it inhibits the activity of tyrosinase, thereby affecting the production of melanin . In the case of AT1 receptors, the compound prevents their binding to angiotensin II, which can have significant effects on blood pressure regulation .
Biochemical Pathways
The inhibition of tyrosinase by this compound can affect the melanin synthesis pathway, potentially leading to changes in skin pigmentation . The inhibition of AT1 receptors can affect the renin-angiotensin system, a key regulator of blood pressure .
Result of Action
The inhibition of tyrosinase by this compound can lead to decreased melanin production, potentially affecting skin pigmentation . The inhibition of AT1 receptors can lead to changes in blood pressure regulation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as pH and temperature . Additionally, the compound’s action can be influenced by the presence of other substances in the environment, such as other drugs or chemicals .
Properties
IUPAC Name |
N-benzyl-N-methyl-4-(tetrazol-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-20(11-13-5-3-2-4-6-13)16(22)14-7-9-15(10-8-14)21-12-17-18-19-21/h2-10,12H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMRKSZWYCSOQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N3C=NN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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